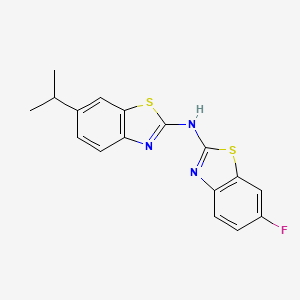

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

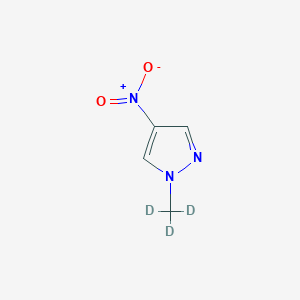

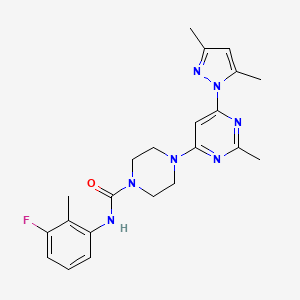

The compound “N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine” is a complex organic molecule that contains two benzothiazole rings, which are aromatic systems containing a benzene ring fused to a thiazole ring. One of the benzothiazole rings is substituted with a fluorine atom at the 6-position and an amine group, while the other is substituted with an isopropyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole rings, possibly through a condensation reaction of an appropriate amine and a sulfur-containing compound. The fluorine and isopropyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two benzothiazole rings, which are aromatic and therefore contribute to the compound’s stability. The fluorine atom would be expected to be highly electronegative, pulling electron density towards itself and potentially affecting the reactivity of the compound .Chemical Reactions Analysis

As for the chemical reactions, benzothiazoles are known to participate in a variety of reactions, including electrophilic substitution and nucleophilic substitution reactions. The presence of the fluorine atom and the amine group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

Research has shown that derivatives of benzothiazole, including those similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine, have been synthesized for their promising antimicrobial and anticancer activities. These compounds have been evaluated against various human cancer cell lines and microbial strains, showing significant potency. For instance, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibited antimicrobial and cytotoxic activity against human cancer cell lines such as U937, THP-1, Colo205, and A549, highlighting the potential for these compounds in therapeutic applications (Kumbhare et al., 2014).

Molecular Prodrugs and Drug Delivery

The chemical properties of benzothiazole derivatives have been utilized in the development of prodrugs, aimed at improving water solubility and bioavailability for cancer treatment. A notable example includes the synthesis of amino acid prodrugs of antitumor benzothiazoles, designed to overcome the limitations posed by drug lipophilicity. These prodrugs have shown to rapidly revert to their active forms in vivo, demonstrating their efficacy in preclinical models against cancer cell lines and tumor growth, thereby offering a promising approach for enhancing drug delivery mechanisms in oncology (Bradshaw et al., 2002).

Fluorogenic Labeling and Fluorescence Imaging

Another application area is the development of fluorogenic labeling reagents for in vivo analysis of neurotransmitters, leveraging the unique properties of benzothiazole derivatives for enhanced fluorescence imaging. The use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a labeling reagent for amino acid neurotransmitters exemplifies the potential of benzothiazole-based compounds in high-speed, online microdialysis-capillary electrophoresis assays, enabling efficient excitation and significant improvements in detection limits for critical neurotransmitters like glutamate and GABA (Klinker & Bowser, 2007).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such asCYP53A15 , a cytochrome P450 enzyme unique to fungi .

Mode of Action

Related compounds have been shown to inhibit the enzymatic activity ofCYP53A15 . This interaction could potentially lead to antifungal activity, as CYP53A15 is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .

Biochemical Pathways

The inhibition of cyp53a15 by related compounds could disrupt the metabolism of aromatic compounds in fungi, potentially leading to antifungal effects .

Result of Action

The inhibition of cyp53a15 by related compounds could potentially lead to antifungal effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3S2/c1-9(2)10-3-5-12-14(7-10)22-16(19-12)21-17-20-13-6-4-11(18)8-15(13)23-17/h3-9H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWXWHRURQFDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)

![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)

![N-(2-chloro-4-methylphenyl)-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2749826.png)